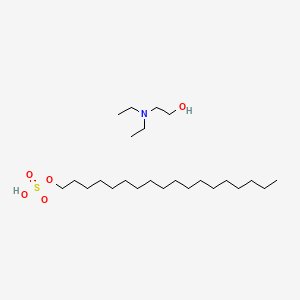
2-(diethylamino)ethanol;octadecyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethanol;octadecyl hydrogen sulfate is a compound that combines the properties of 2-(diethylamino)ethanol and octadecyl hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine with high chemical stability and resistance against degradation . Octadecyl hydrogen sulfate is a surfactant commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Octadecyl hydrogen sulfate is prepared by the sulfation of octadecanol with sulfur trioxide or chlorosulfonic acid . The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous processes with reactors designed to handle large volumes of reactants and products. The process is optimized for high yield and purity .
The production of octadecyl hydrogen sulfate on an industrial scale involves the use of large sulfation reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Octadecyl hydrogen sulfate primarily undergoes hydrolysis and esterification reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are common reagents.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which are widely used as phase transfer catalysts in organic synthesis . It is also used in the synthesis of peptides and proteins by preparing N-substituted glycine derivatives .
Octadecyl hydrogen sulfate is used as a surfactant in various industrial applications, including detergents, emulsifiers, and dispersants .
Mechanism of Action
2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds. Its tertiary amine group enhances its nucleophilicity, making it a versatile reagent in organic synthesis .
Octadecyl hydrogen sulfate functions as a surfactant by reducing the surface tension of liquids, thereby enhancing the mixing and dispersion of immiscible phases .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanolamine: Similar structure but lacks the octadecyl sulfate group.
Methyldiethanolamine: Contains a methyl group instead of an ethyl group.
Triethanolamine: Contains three ethanolamine groups instead of diethylamino.
Uniqueness
2-(Diethylamino)ethanol;octadecyl hydrogen sulfate combines the properties of a tertiary amine and a surfactant, making it unique in its ability to act as both a nucleophile in organic reactions and a surfactant in industrial applications .
Properties
CAS No. |
65151-81-7 |
|---|---|
Molecular Formula |
C24H53NO5S |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h2-18H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3 |
InChI Key |
PNUADBDPWUGVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
physical_description |
Liquid |
Related CAS |
65151-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















